Pentyl sulfamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl sulfamate can be synthesized through several methods. One common approach involves the reaction of sulfamic acid with pentanol in the presence of a dehydrating agent such as thionyl chloride or sulfuryl chloride. The reaction typically proceeds under mild conditions, with the formation of this compound and the release of hydrogen chloride gas.
Another method involves the activation of sulfamic acid salts with triphenylphosphine ditriflate, followed by nucleophilic trapping with pentanol. This method proceeds in modest to excellent yields and is suitable for incorporating nucleophiles derived from aliphatic alcohols and phenols .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of phase-transfer catalysts can enhance the efficiency of the reaction, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: Pentyl sulfamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of this compound can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different sulfamate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various sulfamate esters depending on the nucleophile used.
Scientific Research Applications
Pentyl sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfamate esters and other organosulfur compounds.
Biology: this compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfamate-sensitive pathways.
Mechanism of Action
The mechanism of action of pentyl sulfamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. The sulfamoyl group is crucial for this interaction, as it can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Pentyl sulfamate can be compared with other sulfamate esters and sulfonamides:
Properties
IUPAC Name |
pentyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAINZAIPFWMLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603710 | |
Record name | Pentyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637772-35-1 | |
Record name | Pentyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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